molecular formula C10H17NO2 B13061558 Methyl 2-(1-ethylpiperidin-4-ylidene)acetate

Methyl 2-(1-ethylpiperidin-4-ylidene)acetate

Cat. No.: B13061558
M. Wt: 183.25 g/mol
InChI Key: KQRQWKBYVDYIKJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-ethylpiperidin-4-ylidene)acetate typically involves the reaction of 1-ethylpiperidine with methyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-ethylpiperidin-4-ylidene)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-(1-ethylpiperidin-4-ylidene)acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(1-ethylpiperidin-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 2-(1-ethylpiperidin-4-ylidene)acetate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their molecular structures.

Biological Activity

Methyl 2-(1-ethylpiperidin-4-ylidene)acetate is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an ethyl group and a methylene acetate moiety. Its molecular formula is C12H19NO2C_{12}H_{19}NO_2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique structure of this compound positions it as a scaffold for the development of pharmaceutical agents.

Biological Activities

Research indicates that compounds containing piperidine structures often exhibit significant biological activity. This compound may possess several pharmacological properties:

  • Antihistaminic Activity : Similar compounds have been studied for their ability to act as histamine receptor antagonists, which could be beneficial in treating allergic reactions and conditions like asthma.
  • Anticancer Potential : Piperidine derivatives have shown promise in cancer therapy. For instance, related compounds have been observed to induce apoptosis in cancer cell lines, suggesting that this compound might also exhibit cytotoxic effects against tumors .
  • Neuroprotective Effects : Some studies suggest that piperidine derivatives can inhibit acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease .

The mechanism of action for this compound likely involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit AChE or act on histamine receptors to exert its pharmacological effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other piperidine derivatives:

Compound NameStructureBiological Activity
Ethyl 2-(1-methylpiperidin-4-ylidene)acetateStructureAntihistaminic
N-MethylpiperidineStructureCNS activity
KetotifenStructureAntiallergic

This table highlights that while other compounds share structural similarities, the specific ethyl substitution on the piperidine ring in this compound may confer distinct pharmacological properties warranting further investigation.

Case Studies and Research Findings

Recent studies have explored the biological activities of various piperidine derivatives:

  • Cancer Therapy : A study demonstrated that a related piperidine derivative showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . This suggests that this compound could be a candidate for further development in oncology.
  • Neurodegenerative Diseases : Research into similar compounds has revealed potential neuroprotective effects through inhibition of cholinesterase enzymes, which are crucial in managing Alzheimer's disease symptoms .
  • Histamine Receptor Antagonism : Investigations into antihistaminic activities indicate that compounds like this compound could be beneficial in treating allergic conditions by blocking histamine receptors effectively.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 2-(1-ethylpiperidin-4-ylidene)acetate

InChI

InChI=1S/C10H17NO2/c1-3-11-6-4-9(5-7-11)8-10(12)13-2/h8H,3-7H2,1-2H3

InChI Key

KQRQWKBYVDYIKJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(=CC(=O)OC)CC1

Origin of Product

United States

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